molecular formula C7H12ClN3O B12986884 4-(1H-Pyrazol-4-yl)morpholine hydrochloride

4-(1H-Pyrazol-4-yl)morpholine hydrochloride

Cat. No.: B12986884
M. Wt: 189.64 g/mol
InChI Key: LWAASISDUCFAMH-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yl)morpholine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a morpholine ring attached to the pyrazole ring, with a hydrochloride group enhancing its solubility in water. Pyrazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-4-yl)morpholine hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a pyrazole derivative with morpholine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as FeCl3 and polyvinyl pyrrolidine (PVP), which accelerates the addition of the pyrazole to the morpholine ring, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-4-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-Pyrazol-4-yl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrazol-4-yl)morpholine hydrochloride is unique due to its specific combination of a pyrazole ring and a morpholine ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility, making it more suitable for various applications compared to its analogs .

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

4-(1H-pyrazol-4-yl)morpholine;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c1-3-11-4-2-10(1)7-5-8-9-6-7;/h5-6H,1-4H2,(H,8,9);1H

InChI Key

LWAASISDUCFAMH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CNN=C2.Cl

Origin of Product

United States

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